molecular formula C9H10F2OS B14763991 (2,6-Difluoro-3-(methoxymethyl)phenyl)(methyl)sulfane

(2,6-Difluoro-3-(methoxymethyl)phenyl)(methyl)sulfane

Cat. No.: B14763991
M. Wt: 204.24 g/mol
InChI Key: YDLOWYRNPCCHGD-UHFFFAOYSA-N
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Description

(2,6-Difluoro-3-(methoxymethyl)phenyl)(methyl)sulfane is an organic compound characterized by the presence of fluorine, methoxymethyl, and methylsulfane groups attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluoro-3-(methoxymethyl)phenyl)(methyl)sulfane typically involves the reaction of 2,6-difluorophenol with methoxymethyl chloride in the presence of a base to form the methoxymethyl ether. This intermediate is then reacted with methylsulfanyl chloride under suitable conditions to yield the final product .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluoro-3-(methoxymethyl)phenyl)(methyl)sulfane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2,6-Difluoro-3-(methoxymethyl)phenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations .

Biology

In biological research, this compound can be used to study the effects of fluorinated phenyl derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine

The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Difluoro-3-(methoxymethyl)phenyl)(methyl)sulfane is unique due to the specific positioning of the fluorine and methoxymethyl groups on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds .

Properties

Molecular Formula

C9H10F2OS

Molecular Weight

204.24 g/mol

IUPAC Name

1,3-difluoro-4-(methoxymethyl)-2-methylsulfanylbenzene

InChI

InChI=1S/C9H10F2OS/c1-12-5-6-3-4-7(10)9(13-2)8(6)11/h3-4H,5H2,1-2H3

InChI Key

YDLOWYRNPCCHGD-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=C(C=C1)F)SC)F

Origin of Product

United States

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